(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
The compound “(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- 5-Methylisoxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, known for its bioisosteric properties and metabolic stability.
- Azetidine: A four-membered saturated nitrogen ring, contributing conformational rigidity and enhanced binding affinity in drug design.
- 4-Phenyl-1H-1,2,3-triazole: A triazole ring substituted with a phenyl group, widely utilized in click chemistry and as a scaffold for antitumor agents.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-7-14(18-23-11)16(22)20-8-13(9-20)21-10-15(17-19-21)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSEETWQQRPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theisoxazole and 1,2,3-triazole moieties have been reported to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Theisoxazole and 1,2,3-triazole rings in the compound are known to form hydrogen bonds with different targets, leading to changes in the biological activity of the compound. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Compounds containing theisoxazole and 1,2,3-triazole moieties have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Biological Activity
The compound (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises a 5-methylisoxazole moiety and a triazole linked to an azetidine ring, which is significant for its biological interactions.
Synthesis
The synthesis of the compound typically involves the reaction of 5-methylisoxazole with various triazole derivatives under controlled conditions. For instance, one method includes the condensation of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin with 5-methylisoxazole in the presence of a suitable catalyst to enhance yield and purity .
Antibacterial Activity
Research has shown that compounds containing triazole and isoxazole functionalities exhibit significant antibacterial properties. Specifically, studies have evaluated the antibacterial activity against various pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, and Shigella dysenteriae.
| Compound | Bacteria Tested | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|---|
| This compound | E. coli | 20 |
| K. pneumoniae | 18 | |
| S. dysenteriae | 15 |
These results indicate that the compound exhibits comparable activity to standard antibiotics such as streptomycin .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of protein synthesis through binding to ribosomal RNA. The presence of the triazole ring is particularly noted for its ability to form hydrogen bonds with biological targets, enhancing its interaction with bacterial enzymes .
Other Pharmacological Activities
In addition to antibacterial properties, compounds similar to this compound have shown promise in anti-inflammatory and antifungal activities. For example:
- Anti-inflammatory Activity : Some derivatives have been tested for their ability to reduce inflammation in animal models.
- Antifungal Activity : Preliminary studies suggest activity against Candida albicans, indicating broader antimicrobial potential .
Case Studies
A notable case study involved the evaluation of a series of related compounds where modifications in the triazole and isoxazole moieties led to variations in antibacterial potency. The study highlighted that specific substitutions on the phenyl group significantly enhanced activity against resistant strains of bacteria .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. The trifluoromethyl group enhances the reactivity of the compound, making it valuable in creating derivatives with specific functional properties.
Pharmaceutical Development
Research indicates that 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile exhibits potential pharmacological activities. It has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also possess such capabilities .
Agrochemicals
This compound is explored as an intermediate in the synthesis of herbicides and fungicides. Its efficacy in controlling unwanted plant growth while minimizing environmental impact positions it as a significant player in agricultural chemistry. Preliminary studies indicate that derivatives of this compound can effectively inhibit specific plant growth pathways, enhancing its utility in agrochemical formulations .
Material Science
In material science, 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is investigated for its role in developing advanced materials with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymers can improve their stability and performance under extreme conditions, which is crucial for applications in aerospace and automotive industries .
Biochemical Studies
The compound is used in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes and identifying potential therapeutic targets .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of compounds related to 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, paving the way for new drug development .
Case Study 2: Agrochemical Efficacy
Research evaluating the herbicidal activity of derivatives showed that certain formulations containing this compound effectively reduced weed populations without harming crop yields. This study highlights the potential for developing environmentally friendly herbicides based on this chemical structure .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)
- Structure : Contains a 1,3,4-thiadiazole core linked to a 5-methyl-1-phenyltriazole.
- Bioactivity : Exhibited potent inhibitory activity against HepG2 (IC₅₀ = 2.94 µM) due to the electron-withdrawing thiadiazole enhancing cellular uptake and target interaction .
- Comparison : The target compound replaces the thiadiazole with an isoxazole, which may alter solubility and binding kinetics.
Thiazole Derivatives (e.g., Compound 12a)
Pyrido-Triazolopyrimidine Derivatives
- Structure : Fused pyrimidine-triazole systems with extended π-conjugation.
- Bioactivity : Moderate activity (IC₅₀ > 10 µM) due to bulkier frameworks limiting membrane permeability.
- Comparison : The target compound’s compact azetidine-isoxazole system may improve pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Core : Thiadiazole and thiazole derivatives outperform pyrido-triazolopyrimidines, emphasizing the importance of smaller, electron-deficient rings for potency .
- Substituents : Phenyl groups on triazole enhance lipophilicity and target engagement, while methyl groups on isoxazole (in the target compound) may optimize metabolic stability.
- Rigidity vs. Flexibility : Azetidine’s rigidity in the target compound could favor selective binding over flexible alkyl chains in analogs like 9b or 12a.
Table 1: Antitumor Activity of Selected Analogous Compounds
| Compound | Structure Class | IC₅₀ (HepG2, µM) | IC₅₀ (MCF-7, µM) |
|---|---|---|---|
| 9b | 1,3,4-Thiadiazole | 2.94 | >10 |
| 12a | Thiazole | 1.19 | 3.40 |
| Target Compound | Isoxazole-Azetidine-Triazole | Not reported | Not reported |
Data sourced from Molecules (2015) ; IC₅₀ values for the target compound require experimental validation.
Methodological Considerations
The structural elucidation of analogous compounds relied on elemental analysis, spectral data (¹H/¹³C NMR, IR), and X-ray crystallography using SHELXL . Computational tools like WinGX and ORTEP further supported conformational analysis . These methods are recommended for characterizing the target compound’s stereochemistry and electronic properties.
Preparation Methods
Preparation of Azetidine-3-Azide
Azetidine-3-amine is functionalized via diazotization or nucleophilic substitution:
- Diazotization : Treatment with NaNO$$2$$ and HCl converts the amine to a diazonium salt, which is displaced by NaN$$3$$ to yield azetidine-3-azide.
- Substitution : A precursor like 3-bromoazetidine reacts with NaN$$_3$$ in DMF to form the azide.
CuAAC Reaction
Azetidine-3-azide reacts with phenylacetylene under Cu(I) catalysis (e.g., CuSO$$4$$·5H$$2$$O and sodium ascorbate) in a 1:1 mixture of H$$_2$$O and tert-butanol at 25°C. This produces 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole with >90% regioselectivity.
Coupling of Isoxazole and Azetidine-Triazole Subunits
The final step involves forming the methanone bridge between the isoxazole carbonyl and the azetidine nitrogen:
- Activation of 5-Methylisoxazole-3-Carboxylic Acid : The acid is treated with SOCl$$_2$$ to form the corresponding acid chloride.
- Nucleophilic Acylation : The azetidine-triazole amine reacts with the acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound.
Optimization Notes :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but require rigorous drying.
- Temperature Control : Exothermic reactions are managed by slow addition of reagents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.
Analytical Characterization
The compound is characterized using:
- NMR Spectroscopy : $$^1$$H NMR (CDCl$$_3$$) displays signals for the isoxazole proton (δ 6.25 ppm), triazole protons (δ 8.10–8.30 ppm), and azetidine methylene groups (δ 3.50–4.20 ppm).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 309.32 [M+H]$$^+$$, consistent with the molecular formula C$${16}$$H$${15}$$N$$5$$O$$2$$.
- HPLC : Reverse-phase chromatography confirms ≥98% purity.
Challenges and Alternative Routes
Limitations of Current Methods
Alternative Synthetic Strategies
- Mitsunobu Reaction : Coupling the isoxazole alcohol with the azetidine-triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Reductive Amination : Condensing a ketone intermediate with the azetidine-triazole amine under H$$_2$$/Pd-C.
Applications and Derivatives
The compound’s triazole and isoxazole moieties enable diverse functionalization:
Q & A
Q. Table 1: Key Synthesis Steps and Conditions
What analytical techniques are critical for structural elucidation and purity assessment?
Basic Research Question
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms connectivity of the isoxazole (δ 6.1–6.3 ppm for C-H), triazole (δ 7.5–8.0 ppm for aromatic protons), and azetidine (δ 3.5–4.5 ppm for N-CH₂) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the azetidine-triazole region .
- High-Resolution Mass Spectrometry (HR-MS):
- HPLC:
- Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .
Q. Table 2: Analytical Parameters
How can researchers resolve contradictions in reported synthetic methods (e.g., catalyst choice or reaction temperature)?
Advanced Research Question
Answer:
Discrepancies in synthetic protocols (e.g., Cu(I) vs. Ru(II) catalysts for triazole formation) require:
- Comparative Studies: Parallel reactions under varying conditions (e.g., 25°C vs. 60°C) to evaluate yield and byproduct profiles .
- Mechanistic Analysis: DFT calculations to model transition states and identify rate-limiting steps favoring specific catalysts .
- Reproducibility Trials: Replicate literature methods with strict control of variables (e.g., moisture levels for hygroscopic reagents) .
Example Workflow:
Test CuSO₄/ascorbate vs. Ru(PPh₃)₃Cl₂ in triazole synthesis.
Analyze outcomes via LC-MS to quantify undesired oligomers.
Select conditions with >80% yield and <5% impurities.
What strategies stabilize the compound under varying pH conditions for biological assays?
Advanced Research Question
Answer:
- pH Stability Profiling:
- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .
- Key Finding: Stability peaks at pH 6–8; avoid strong acids (pH <3) due to azetidine ring hydrolysis .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Mitigation Strategies:
- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays.
- Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the triazole moiety .
How can computational models predict biological activity and target interactions?
Advanced Research Question
Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), leveraging the triazole’s affinity for ATP-binding pockets .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- QSAR Modeling:
- Train models on analogs with reported IC₅₀ values to predict potency against cancer cell lines .
Case Study:
- Target: EGFR kinase (PDB ID: 1M17).
- Result: Docking score −9.2 kcal/mol, suggesting strong hydrogen bonding with Met793 .
What methodologies assess the compound’s reactivity in nucleophilic or electrophilic environments?
Advanced Research Question
Answer:
- Electrophilic Reactivity:
- Treat with methyl iodide to test azetidine N-alkylation; monitor via 1H NMR for new CH₃ peaks .
- Nucleophilic Susceptibility:
- Expose to thiols (e.g., glutathione) to evaluate triazole-thiol exchange reactions .
- Kinetic Studies:
Q. Table 3: Reactivity Assessment Workflow
| Reaction Type | Reagent | Analytical Tool | Outcome Metric | References |
|---|---|---|---|---|
| Electrophilic attack | Methyl iodide | 1H NMR | New δ 3.2 ppm signal | |
| Nucleophilic substitution | Sodium azide | LC-MS | Mass shift +65 Da |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
